molecular formula C10H6ClNO4S B2451808 8-(Chlorosulfonyl)quinoline-6-carboxylic acid CAS No. 1305711-33-4

8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Cat. No. B2451808
CAS RN: 1305711-33-4
M. Wt: 271.67
InChI Key: VTWHRNQHOANPEO-UHFFFAOYSA-N
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Description

8-(Chlorosulfonyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO4S . It has a molecular weight of 271.68 . The compound is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The InChI code for 8-(Chlorosulfonyl)quinoline-6-carboxylic acid is 1S/C10H6ClNO4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

8-(Chlorosulfonyl)quinoline-6-carboxylic acid has a molecular weight of 271.68 . The compound’s InChI code is 1S/C10H6ClNO4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) .

Scientific Research Applications

Synthesis and Derivative Formation

  • 8-(Chlorosulfonyl)quinoline-6-carboxylic acid is involved in the synthesis of various quinoline derivatives. For example, a study by Al-As’ad et al. (2013) describes the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid, highlighting its role in forming novel tricyclic systems (Randa M. Al-As’ad et al., 2013).

Application in Medicinal Chemistry

  • The compound is a precursor in the development of quinoline-based medicinal agents. For instance, Bhatt et al. (2015) utilized quinoline-4-carboxylic acid derivatives for cytotoxic activity studies, demonstrating its relevance in cancer research (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).

Fluorescent and Dye Applications

  • Quinoline carboxylic acids, including derivatives of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid, are synthesized for use in dyes and fluorescent materials. Bojinov and Grabchev (2003) synthesized quinoline-2-carboxylates for potential application in liquid crystal displays, highlighting its utility in material science (V. Bojinov, I. Grabchev, 2003).

Antibacterial Agent Development

  • The compound is used in the synthesis of quinolone antibacterial agents. A study by Sánchez et al. (1988) involves synthesizing various quinoline-3-carboxylic acids, demonstrating its application in developing new antibacterial drugs (J. Sánchez et al., 1988).

Chelation and Spectroscopy

  • Quinoline carboxylic acids, including 8-(Chlorosulfonyl)quinoline-6-carboxylic acid derivatives, are studied for their chelation properties. Basu and Chatterjee (1957) examined the absorption spectra of quinoline-8-carboxylic acid copper chelates, indicating its potential in spectroscopic analysis (S. Basu, K. Chatterjee, 1957).

Safety and Hazards

The compound is classified as dangerous, with a signal word of "Danger" . It is classified as class 8 . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 8-(Chlorosulfonyl)quinoline-6-carboxylic acid are not available in the sources I found, quinoline derivatives are a topic of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

8-chlorosulfonylquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWHRNQHOANPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Chlorosulfonyl)quinoline-6-carboxylic acid

CAS RN

1305711-33-4
Record name 8-(chlorosulfonyl)quinoline-6-carboxylic acid
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